molecular formula C22H29BrN4O3 B1202692 5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester

5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester

Cat. No.: B1202692
M. Wt: 477.4 g/mol
InChI Key: QMKBNQSBQGDFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester is an indolyl carboxylic acid.

Scientific Research Applications

Chemical Structure and Synthesis

The compound under consideration is a complex structure with potential for various applications in scientific research. It falls within the category of carboxylic acid methyl esters, sharing characteristics with other methyl esters with known biological activities. For instance, compounds such as 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives exhibit significant anti-inflammatory activities in scientific studies, indicating the potential biological relevance of similar structures (Rabea et al., 2006). Moreover, methyl esters like (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl and (5-tert-butyl-2-oxo-1,3-dioxol-4-yl)methyl esters of 3-hydroxy-alpha-methyltyrosine have been evaluated as progenitors for the amino acid, showcasing their importance in pharmacological applications (Saari et al., 1984).

Biological Activities and Potential Applications

The structural complexity and the presence of specific functional groups in the compound suggest a range of biological activities and potential scientific applications. Similar compounds have shown notable anti-inflammatory activities, as seen in the case of certain thiazolo[3,2-a]pyrimidine derivatives (Tozkoparan et al., 1999). In addition, analogs of indole carboxylic acids and esters have been synthesized and demonstrated anti-inflammatory effects, indicating that the compound of interest may also possess similar therapeutic potentials (Andreani et al., 1991).

Properties

Molecular Formula

C22H29BrN4O3

Molecular Weight

477.4 g/mol

IUPAC Name

methyl 5-bromo-3-[[2-(4-cyclohexylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate

InChI

InChI=1S/C22H29BrN4O3/c1-30-22(29)21-20(17-13-15(23)7-8-18(17)24-21)25-19(28)14-26-9-11-27(12-10-26)16-5-3-2-4-6-16/h7-8,13,16,24H,2-6,9-12,14H2,1H3,(H,25,28)

InChI Key

QMKBNQSBQGDFHU-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)NC(=O)CN3CCN(CC3)C4CCCCC4

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)NC(=O)CN3CCN(CC3)C4CCCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester

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